1,3-Dihydroxybutan-2-one 1,3-Dihydroxybutan-2-one 1,3-dihydroxybutan-2-one is a primary alpha-hydroxy ketone that is butan-2-one substituted by a hydroxy group at positions 1 and 3. It is a primary alpha-hydroxy ketone and a secondary alpha-hydroxy ketone. It derives from a butane-1,3-diol and a butan-2-one.
Brand Name: Vulcanchem
CAS No.: 138320-11-3
VCID: VC1934323
InChI: InChI=1S/C4H8O3/c1-3(6)4(7)2-5/h3,5-6H,2H2,1H3
SMILES: CC(C(=O)CO)O
Molecular Formula: C4H8O3
Molecular Weight: 104.1 g/mol

1,3-Dihydroxybutan-2-one

CAS No.: 138320-11-3

Cat. No.: VC1934323

Molecular Formula: C4H8O3

Molecular Weight: 104.1 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dihydroxybutan-2-one - 138320-11-3

Specification

CAS No. 138320-11-3
Molecular Formula C4H8O3
Molecular Weight 104.1 g/mol
IUPAC Name 1,3-dihydroxybutan-2-one
Standard InChI InChI=1S/C4H8O3/c1-3(6)4(7)2-5/h3,5-6H,2H2,1H3
Standard InChI Key KXZUWTXQPYQEFV-UHFFFAOYSA-N
SMILES CC(C(=O)CO)O
Canonical SMILES CC(C(=O)CO)O

Introduction

Chemical Structure and Physical Properties

1,3-Dihydroxybutan-2-one (CAS: 138320-11-3) is characterized by its distinct molecular arrangement featuring a central ketone flanked by hydroxyl groups at positions 1 and 3. This arrangement creates a unique reactivity profile and enables the compound to participate in various chemical transformations. The compound belongs to the class of α-hydroxy ketones, specifically a primary and secondary α-hydroxy ketone simultaneously, making it functionally related to butane-1,3-diol and butan-2-one . Understanding the structural characteristics of this molecule provides essential insights into its chemical behavior and applications in synthetic chemistry.

Molecular Identification and Basic Properties

1,3-Dihydroxybutan-2-one possesses distinct molecular parameters that define its physical and chemical behavior. The compound has a molecular formula of C₄H₈O₃ with a molecular weight of 104.10500 g/mol . Its structure is represented by various chemical identifiers, including the InChI notation "InChI=1S/C4H8O3/c1-3(6)4(7)2-5/h3,5-6H,2H2,1H3" and the SMILES string "CC(C(=O)CO)O" . Additionally, 1,3-dihydroxybutan-2-one is known by several synonyms, including 1,3-dihydroxy-2-butanone, 4-deoxy-D,L-erythrulose, and Butandiol-(1.3)-on-(2) . These identifiers are crucial for unambiguous reference to the compound in chemical databases and literature.

Spectroscopic Characteristics

Spectroscopic data provides crucial information for the identification and structural confirmation of 1,3-dihydroxybutan-2-one. While direct spectroscopic data for the unsubstituted compound is limited in the available literature, information can be extrapolated from data on closely related derivatives. For example, NMR spectroscopic data exists for substituted derivatives such as (S)-4-(benzyloxy)-1,3-dihydroxybutan-2-one . The ¹H NMR spectrum typically shows characteristic signals for the methyl group, hydroxyl protons, and methylene protons, while the ¹³C NMR spectrum reveals signals for the carbonyl carbon, the carbon bearing the hydroxyl group at position 3, and the primary alcohol carbon at position 1.

Infrared spectroscopy of 1,3-dihydroxybutan-2-one would be expected to show strong absorption bands characteristic of hydroxyl groups (typically broad bands around 3200-3600 cm⁻¹) and carbonyl functionality (usually sharp bands around 1700-1750 cm⁻¹). Mass spectrometry would likely reveal a molecular ion peak corresponding to its molecular weight and fragmentation patterns consistent with the loss of water molecules and cleavage at the carbonyl group.

Computational and Theoretical Properties

Computational chemistry has provided valuable insights into the structural and electronic properties of 1,3-dihydroxybutan-2-one. According to calculated properties, the compound has an XLogP3-AA value of -1, indicating its hydrophilic nature and likely good water solubility . The molecule contains 2 hydrogen bond donors (the hydroxyl groups) and 3 hydrogen bond acceptors (the two hydroxyl groups and the ketone oxygen), which contribute to its potential for intermolecular interactions . Additionally, 1,3-dihydroxybutan-2-one has 2 rotatable bonds, providing it with conformational flexibility .

The exact mass of 1,3-dihydroxybutan-2-one has been calculated as 104.047344113 Da, which is valuable for high-resolution mass spectrometry identification . These theoretical properties help predict the compound's behavior in various chemical environments and its potential interactions with biological systems or catalysts in synthetic applications.

Stereochemistry and Structural Variants

The stereochemistry of 1,3-dihydroxybutan-2-one plays a significant role in its chemical behavior and biological activity. The presence of a stereogenic center at position 3 gives rise to potential stereoisomers with distinct properties and reactivities. Understanding these stereochemical aspects is essential for predicting and controlling the outcome of reactions involving this compound.

Enantiomeric Forms

1,3-Dihydroxybutan-2-one possesses a chiral center at carbon-3, resulting in two possible enantiomeric forms. The (S)-enantiomer, specifically (3S)-1,3-dihydroxybutan-2-one, has been identified and characterized in chemical databases . This enantiomer is represented by the SMILES notation "CC@@HO" and has the InChI key "KXZUWTXQPYQEFV-VKHMYHEASA-N" . The stereochemical purity of this enantiomer is particularly important in asymmetric synthesis and when the compound is used as a chiral building block.

The (R)-enantiomer would possess the opposite configuration at the stereogenic center, resulting in different spatial arrangements of the substituents. This stereochemical difference can significantly impact the compound's interactions with chiral environments, such as enzymes or chiral catalysts. The separation and characterization of individual enantiomers are crucial steps in developing stereoselective synthetic methodologies involving 1,3-dihydroxybutan-2-one.

Structural Isomers and Related Compounds

Several structural isomers of 1,3-dihydroxybutan-2-one exist, each with distinct chemical properties and applications. 1,4-Dihydroxy-2-butanone (CAS: 140-86-3) is an isomer where the hydroxyl groups are positioned at carbons 1 and 4 rather than 1 and 3 . This compound is described as "a colorless to pale yellow liquid that is soluble in water due to the presence of hydroxyl groups, which can form hydrogen bonds with water molecules" . It serves as an intermediate in various chemical syntheses and may exhibit biological activity.

Another important isomer is 3,4-dihydroxybutan-2-one (CAS: 57011-15-1), where the hydroxyl groups are located at positions 3 and 4 . This arrangement creates different reactivity patterns compared to 1,3-dihydroxybutan-2-one. Additionally, a phosphorylated derivative, 3,4-Dihydroxy-2-butanone-4-P, has been identified as an important metabolite involved in flavin biosynthesis pathways . These structural variations provide a rich chemical landscape for exploring structure-activity relationships and developing targeted synthetic methodologies.

Conformational Analysis

Synthetic Methods and Approaches

The synthesis of 1,3-dihydroxybutan-2-one and its derivatives represents an area of significant research interest in organic chemistry. Various synthetic routes have been developed, each offering unique advantages in terms of yield, stereoselectivity, and scalability. These methodologies typically exploit the reactivity of carbonyl groups and utilize different catalytic systems to achieve the desired transformations.

Aldol Reaction Approaches

The aldol reaction represents one of the most versatile methods for synthesizing 1,3-dihydroxybutan-2-one and related compounds. Research has investigated the formation of 1,4-substituted 2,3-dihydroxybutan-1-one derivatives from para- and meta-substituted phenylacetaldehydes using various catalytic strategies . One approach involves direct aldol reactions with hydroxyacetone, dihydroxyacetone, or 2-hydroxyacetophenone, catalyzed by cinchona derivatives such as cinchonine . This organocatalytic route has been shown to generate diastereomerically enriched syn-products with diastereomeric excesses (de) ranging from 60-99% and moderate enantiomeric excesses (ee) of 43-56% .

The mechanism of these aldol reactions typically involves the formation of an enolate or enamine intermediate, which subsequently attacks the aldehyde component to form a new carbon-carbon bond. The stereochemical outcome can be controlled by the choice of catalyst, reaction conditions, and the structural features of the starting materials. These factors allow for the selective synthesis of specific stereoisomers of 1,3-dihydroxybutan-2-one and its derivatives, which is crucial for applications requiring stereochemically pure compounds.

Reductive Cross-Coupling Strategies

Another effective approach for synthesizing 1,3-dihydroxybutan-2-one derivatives involves reductive cross-coupling reactions. Research has demonstrated that SmI₂-promoted reductive cross-coupling of methyl- or phenylglyoxal can result in either 5-substituted 3,4-dihydroxypentan-2-ones or 1,4 bis-phenyl-substituted butanones . This method generated product mixtures with diastereomeric and enantiomeric ratios close to unity but allowed for the production of both 1-methyl- and 1-phenyl-substituted 2,3-dihydroxybutanones at yields between 40-60% .

The reductive cross-coupling approach offers complementary selectivity to aldol reactions and can be particularly useful when different substitution patterns are desired. The reaction typically proceeds through radical intermediates, which can influence the regioselectivity and stereoselectivity of the process. By carefully controlling reaction parameters such as temperature, solvent, and the ratio of reactants, it is possible to optimize the yield and selectivity of these transformations.

Biocatalytic Methods

Biocatalytic approaches represent an increasingly important methodology for the stereoselective synthesis of 1,3-dihydroxybutan-2-one and related compounds. Enzymatic catalysis using aldolases has been employed for the synthesis of 1,3,4-trihydroxylated pentan-2-one derivatives, resulting in enantiopure syn-(3R,4S) products . This approach harnesses the high stereoselectivity of enzymes to achieve exceptional control over the stereochemical outcome of the reaction.

The use of aldolase enzymes for the synthesis of polyhydroxylated compounds offers several advantages, including mild reaction conditions, high stereoselectivity, and environmentally friendly processes. The enzymatic catalysis typically involves the formation of a Schiff base between the enzyme's lysine residue and the donor ketone, followed by nucleophilic attack on the acceptor aldehyde. This mechanism allows for precise control over the stereochemistry of the newly formed carbon-carbon bond, resulting in products with high enantiomeric and diastereomeric purity.

Chemical Reactivity and Transformations

1,3-Dihydroxybutan-2-one exhibits diverse chemical reactivity patterns due to the presence of multiple functional groups. The ketone functionality and two hydroxyl groups create a unique reactivity profile that enables various transformations and applications in organic synthesis. Understanding these reactivity patterns is essential for developing efficient synthetic routes to complex molecules.

Reactivity of Hydroxyl Groups

The primary and secondary hydroxyl groups in 1,3-dihydroxybutan-2-one can participate in a range of reactions typical of alcohols. These include esterification, etherification, oxidation, and nucleophilic substitution reactions. The differential reactivity between the primary hydroxyl at position 1 and the secondary hydroxyl at position 3 allows for selective transformations. The primary hydroxyl group is generally more reactive towards nucleophilic substitution reactions, while the secondary hydroxyl group, being adjacent to the carbonyl, may participate in intramolecular hydrogen bonding and exhibit different reactivity patterns.

Protection strategies for these hydroxyl groups are often employed in synthetic sequences to allow selective transformations at specific positions. Common protecting groups include silyl ethers (e.g., TBS, TIPS), benzyl ethers, and acetals. For example, derivatives such as (S)-4-(benzyloxy)-1,3-dihydroxybutan-2-one demonstrate the utility of selective protection in synthetic applications . The ability to selectively protect and deprotect these hydroxyl groups provides valuable tools for complex molecule synthesis.

Carbonyl Reactivity

The ketone functionality in 1,3-dihydroxybutan-2-one can undergo typical carbonyl reactions, including nucleophilic addition, reduction, and condensation reactions. The presence of hydroxyl groups at positions 1 and 3 can influence the reactivity of the carbonyl group through electronic and steric effects. Additionally, the α-hydroxy ketone motif makes this compound susceptible to oxidative cleavage reactions, which can be useful for generating smaller building blocks.

The carbonyl group can be reduced to form the corresponding alcohol, leading to 1,2,3-trihydroxybutane derivatives. Alternatively, the carbonyl can react with nucleophiles such as amines to form imines or with hydrazines to form hydrazones. These transformations provide access to a diverse array of functional group interconversions and expand the synthetic utility of 1,3-dihydroxybutan-2-one as a building block.

Oxidation and Reduction Pathways

Oxidation and reduction reactions represent important transformation pathways for 1,3-dihydroxybutan-2-one. Oxidation of the primary hydroxyl group can lead to the corresponding aldehyde or carboxylic acid, while oxidation of the secondary hydroxyl group can generate a diketone. Complete oxidation of both hydroxyl groups would result in a triketone structure. These oxidized derivatives may serve as valuable intermediates in the synthesis of complex molecules.

Reduction pathways for 1,3-dihydroxybutan-2-one include the reduction of the carbonyl group to form 1,2,3-trihydroxybutane derivatives. The stereochemical outcome of this reduction can be controlled by the choice of reducing agent and reaction conditions. For example, the use of stereoselective reducing agents such as CBS catalyst or enzyme-catalyzed reductions can lead to specific stereoisomers of the trihydroxy product. These reduction pathways are particularly important in the synthesis of polyhydroxylated natural products and their analogs.

Applications in Synthetic Chemistry

1,3-Dihydroxybutan-2-one serves as a versatile building block in synthetic organic chemistry, particularly in the construction of complex molecules with defined stereochemistry. Its unique functional group arrangement makes it valuable for various synthetic applications, from natural product synthesis to the development of pharmaceutical intermediates.

Building Block in Natural Product Synthesis

The polyhydroxylated structure of 1,3-dihydroxybutan-2-one makes it an ideal building block for the synthesis of carbohydrates and other natural products . The compound's structural features allow for selective modification and elaboration to generate more complex molecular architectures. For example, 1,3-dihydroxybutan-2-one derivatives can serve as precursors for the synthesis of various sugar-like compounds through chain extension, functional group manipulation, and stereochemical control.

Research has demonstrated the utility of polyhydroxylated compounds like 1,3-dihydroxybutan-2-one in the construction of natural product frameworks. The ability to selectively modify each functional group and control the stereochemistry at key positions enables the synthesis of structurally diverse molecules. This versatility has led to the incorporation of 1,3-dihydroxybutan-2-one motifs in the synthetic strategies for various natural products, particularly those containing polyhydroxylated sections.

Stereoselective Synthesis

The presence of a stereogenic center in 1,3-dihydroxybutan-2-one makes it particularly valuable for stereoselective synthesis applications. The compound can serve as a chiral template for introducing additional stereogenic centers with controlled stereochemistry. Research has shown that various catalytic approaches, including organocatalysis, metal catalysis, and biocatalysis, can be employed to achieve high levels of stereoselectivity in reactions involving 1,3-dihydroxybutan-2-one derivatives .

For example, aldolase-catalyzed reactions using 1,3-dihydroxybutan-2-one derivatives have been demonstrated to produce enantiopure syn-(3R,4S) 1,3,4-trihydroxypentan-2-ones . This high level of stereoselectivity is crucial for applications in pharmaceutical synthesis, where the biological activity of compounds often depends on their absolute stereochemistry. The ability to generate stereochemically pure compounds efficiently represents one of the most significant advantages of using 1,3-dihydroxybutan-2-one in synthetic applications.

Analytical Methods and Characterization

Accurate analytical methods are essential for the identification, characterization, and quality control of 1,3-dihydroxybutan-2-one and its derivatives. Various analytical techniques provide complementary information about the compound's structure, purity, and stereochemical properties.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy represents one of the most powerful techniques for characterizing 1,3-dihydroxybutan-2-one and its derivatives. While direct NMR data for the unsubstituted compound is limited in the available literature, information from related compounds provides insights into its spectroscopic characteristics. For example, 1H NMR spectroscopy of derivatives such as (S)-1,3-dihydroxy-4-phenylbutan-2-one shows characteristic signals for the hydroxyl protons, the methine proton at position 3, and the methylene protons at position 1 .

The addition of chiral shift reagents such as (S)-TFAE (trifluoroacetyl)phenylethylamine) can provide valuable information about the enantiomeric purity of 1,3-dihydroxybutan-2-one derivatives . This technique has been demonstrated for compounds like (S)-1,3-dihydroxy-4-phenylbutan-2-one, where the addition of (S)-TFAE results in distinct shift patterns for the proton signals, allowing for the determination of enantiomeric purity . These spectroscopic methods are crucial for confirming the structure and stereochemical integrity of 1,3-dihydroxybutan-2-one in synthetic applications.

Chromatographic Methods

Chromatographic techniques such as high-performance liquid chromatography (HPLC) play a crucial role in the analysis and purification of 1,3-dihydroxybutan-2-one and its derivatives. HPLC analysis, particularly with chiral stationary phases, allows for the separation and quantification of enantiomers. For example, HPLC profiles have been reported for compounds like (RS)-1,3-dihydroxy-5-phenylpentan-2-one, demonstrating the ability to distinguish between enantiomers based on their retention times .

The HPLC data for related compounds shows that enantiomers can be separated with retention time differences of approximately 2 minutes, enabling both analytical and preparative applications . These chromatographic methods are essential for determining the enantiomeric purity of 1,3-dihydroxybutan-2-one derivatives and for isolating stereochemically pure compounds for further applications.

Mass Spectrometry and Advanced Techniques

Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of 1,3-dihydroxybutan-2-one. The compound's exact mass has been calculated as 104.047344113 Da, which serves as a reference point for high-resolution mass spectrometry identification . Typical fragmentation patterns would involve the loss of water molecules (m/z -18) and cleavage around the carbonyl group, yielding characteristic fragment ions.

Comparison of Structural Isomers

The properties and reactivity of 1,3-dihydroxybutan-2-one can be better understood through comparison with its structural isomers. These compounds share the same molecular formula (C₄H₈O₃) but differ in the arrangement of functional groups, leading to distinct chemical and physical characteristics.

Physical and Chemical Property Comparison

The table below summarizes key properties of 1,3-dihydroxybutan-2-one and its structural isomers:

Property1,3-Dihydroxybutan-2-one1,4-Dihydroxy-2-butanone3,4-Dihydroxybutan-2-one
CAS Number138320-11-3140-86-357011-15-1
Molecular Weight104.10500 g/mol104.10 g/mol104.10500 g/mol
Physical StateNot extensively documentedColorless to pale yellow liquidNot extensively documented
Water SolubilityLikely soluble due to hydroxyl groupsSolubleLikely soluble due to hydroxyl groups
InChI KeyKXZUWTXQPYQEFV-UHFFFAOYSA-NXBJODPUPYBBDEM-UHFFFAOYSA-NNot provided in literature
Primary ApplicationsSynthetic intermediateOrganic synthesis intermediateSynthetic intermediate

The positioning of the hydroxyl groups in these isomers significantly affects their reactivity patterns . In 1,3-dihydroxybutan-2-one, the hydroxyl groups are positioned at carbons 1 and 3, with the primary hydroxyl at position 1 generally being more reactive towards nucleophilic substitution reactions. In contrast, 1,4-dihydroxy-2-butanone has hydroxyl groups at the terminal positions (carbons 1 and 4), creating a different reactivity profile where both hydroxyl groups have similar reactivity . 3,4-dihydroxybutan-2-one has hydroxyl groups at adjacent positions (carbons 3 and 4), which can lead to different intramolecular interactions and reactivity patterns .

Synthetic Utility Comparison

The different structural arrangements in these isomers affect their utility as synthetic building blocks. 1,3-Dihydroxybutan-2-one, with its 1,3-relationship between the hydroxyl groups, is particularly useful for creating compounds with 1,3-diol motifs through carbonyl modifications. This arrangement is common in various natural products and bioactive compounds, making 1,3-dihydroxybutan-2-one a valuable synthetic intermediate.

1,4-Dihydroxy-2-butanone, with hydroxyl groups at positions 1 and 4, is useful for constructing compounds with 1,4-diol arrangements or as a precursor for cyclic compounds through intramolecular reactions . It has been described as "typically used in organic synthesis and may serve as an intermediate in the production of various chemicals" . Its reactivity is influenced by the presence of both hydroxyl and carbonyl functionalities, allowing it to participate in a range of chemical reactions, including oxidation and condensation .

3,4-Dihydroxybutan-2-one offers yet another arrangement with hydroxyl groups at adjacent positions (carbons 3 and 4), which can be valuable for creating compounds with vicinal diol motifs . This arrangement is commonly found in carbohydrates and related natural products, making 3,4-dihydroxybutan-2-one useful for carbohydrate synthesis and related applications.

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